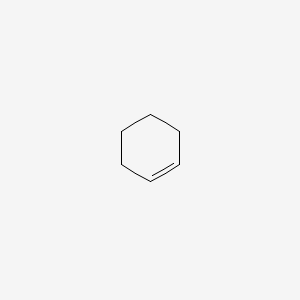

![molecular formula C8H13NO B15301557 7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

7-Azaspiro[3.5]nonan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-1-2-8(7)3-5-9-6-4-8/h9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBRXUKCCNTIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 7-Azaspiro[3.5]nonan-1-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. This guide provides a comprehensive overview of the core properties of 7-azaspiro[3.5]nonan-1-one and its derivatives, with a focus on available data for closely related analogs due to the limited public information on the specific title compound. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize new chemical entities based on this promising scaffold.

Physicochemical Properties

Table 1: Physicochemical Properties of 7-Azaspiro[3.5]nonane and a Derivative

| Property | 7-Azaspiro[3.5]nonane | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |

| Molecular Formula | C8H15N | C13H21NO3 |

| Molecular Weight | 125.21 g/mol [1] | 239.31 g/mol |

| CAS Number | 766-34-7[1] | 203661-69-2 |

| Melting Point | Not Available | 55-56 °C |

| Boiling Point | Not Available | 349 °C |

| Flashing Point | Not Available | 165 °C |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a patented method for the synthesis of its isomer, 7-oxo-2-azaspiro[3.5]nonane, provides a relevant synthetic strategy. This approach involves a two-step process commencing with a cyclization reaction followed by a reduction.

Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Isomer of the Target Compound)

A patented method describes the synthesis of 7-oxo-2-azaspiro[3.5]nonane. The process involves two main steps:

-

First Cyclization Reaction: A compound (compound 1) is reacted with another (compound 2) in N,N-dimethylformamide in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt to yield an intermediate (compound 3). The acid-binding agent is crucial for absorbing acid produced during the reaction and preventing the formation of alkyl halide byproducts.

-

Second Cyclization Reaction: The intermediate (compound 3) undergoes a second cyclization reaction with lithium aluminum hydride in a suitable solvent to produce 7-oxo-2-azaspiro[3.5]nonane.

This method is reported to have a preparation yield of over 82%, a shortened production period, and reduced costs. The reaction conditions are described as mild, with convenient post-treatment, making it suitable for large-scale production.

Biological Activity and Drug Development Potential

Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant promise in drug discovery, particularly in the areas of metabolic diseases and oncology.

GPR119 Agonists for Diabetes and Metabolic Diseases

Derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists of G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The development of potent and selective GPR119 agonists is an active area of research, and the 7-azaspiro[3.5]nonane scaffold has been identified as a key pharmacophore in this context. Some of these derivatives have been used in the preparation of compounds for the treatment of diabetes and metabolic diseases.

KRAS G12C Inhibitors for Cancer Therapy

Complex derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of the KRAS G12C mutant protein. The KRAS oncogene is frequently mutated in various cancers, and the G12C mutation is a key driver of tumor growth. The development of covalent inhibitors that specifically target this mutant has been a major breakthrough in oncology. The 2,7-diazaspiro[3.5]nonane moiety plays a crucial role in the binding of these inhibitors to the KRAS G12C protein.

Experimental Workflows and Signaling Pathways

To illustrate the general workflow for the synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives, a conceptual diagram is provided below.

Caption: Conceptual workflow for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane derivatives.

Given that derivatives of this scaffold have been investigated as KRAS inhibitors, a simplified diagram of the RAS/MAPK signaling pathway is presented to provide context for their mechanism of action.

Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of 7-azaspiro[3.5]nonane derivatives.

References

Synthesis of the 7-Azaspiro[3.5]nonan-1-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[3.5]nonan-1-one scaffold is a valuable heterocyclic motif in medicinal chemistry, serving as a key building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to enhance target affinity and selectivity. This technical guide provides a comprehensive overview of a proposed synthetic route to this important scaffold, including detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway. The presented methodology is based on established and reliable organic transformations, offering a practical approach for its preparation in a laboratory setting.

Introduction

Spirocyclic systems are of significant interest in drug discovery due to their ability to introduce conformational rigidity and three-dimensionality into molecular structures. The this compound core, in particular, combines a spirocyclic junction with a piperidine ring, a common pharmacophore in numerous bioactive molecules. This guide outlines a robust synthetic strategy for accessing this scaffold, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of the this compound scaffold can be achieved through a multi-step sequence involving the formation of a key diester intermediate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic ketone, and concluding with a deprotection and decarboxylation sequence. The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group throughout the initial steps to ensure regioselectivity and prevent unwanted side reactions.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of N-Boc-4-piperidinecarboxylic acid

Objective: To synthesize Ethyl N-Boc-4-piperidinecarboxylate.

Procedure:

-

To a solution of N-Boc-4-piperidinecarboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ethyl ester.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| N-Boc-4-piperidinecarboxylic acid | 1.0 | 229.28 | - |

| Ethanol | Solvent | 46.07 | - |

| Sulfuric Acid (conc.) | 0.05 | 98.08 | - |

| Product | |||

| Ethyl N-Boc-4-piperidinecarboxylate | - | 257.33 | |

| Expected Yield | >95% |

Step 2: Alkylation of Ethyl N-Boc-4-piperidinecarboxylate

Objective: To synthesize the diester intermediate, Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a solution of Ethyl N-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl N-Boc-4-piperidinecarboxylate | 1.0 | 257.33 | - |

| Lithium diisopropylamide (LDA) | 1.1 | 107.12 | - |

| Ethyl bromoacetate | 1.2 | 167.00 | - |

| Product | |||

| Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | - | 343.42 | |

| Expected Yield | 70-85% |

Step 3: Intramolecular Dieckmann Condensation

Objective: To construct the spirocyclic β-keto ester via Dieckmann condensation.

Procedure:

-

To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene, add a solution of the diester intermediate (1.0 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl) until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | 1.0 | 343.42 | - |

| Sodium ethoxide | 1.5 | 68.05 | - |

| Product | |||

| tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylate | - | 297.36 | |

| Expected Yield | 60-75% |

Step 4: Deprotection and Decarboxylation

Objective: To obtain the final this compound scaffold.

Procedure:

-

Dissolve the crude β-keto ester from the previous step in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas (CO2) ceases and TLC indicates the consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylate | 1.0 | 297.36 | - |

| Trifluoroacetic acid (TFA) or HCl | Excess | - | - |

| Product | |||

| This compound | - | 139.20 | |

| Expected Yield | 80-95% |

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the this compound scaffold.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |

| 1 | Ethyl N-Boc-4-piperidinecarboxylate | C13H23NO4 | 257.33 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | C17H29NO6 | 343.42 | 70-85 | ¹H NMR, ¹³C NMR, MS, IR |

| 3 | tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylate | C15H23NO5 | 297.36 | 60-75 | ¹H NMR, ¹³C NMR, MS (as the corresponding β-keto acid) |

| 4 | This compound | C8H13NO | 139.20 | 80-95 | ¹H NMR, ¹³C NMR, MS, HRMS, IR |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted below.

Caption: Detailed experimental workflow for the multi-step synthesis.

Conclusion

This technical guide presents a detailed and practical synthetic route for the preparation of the this compound scaffold. The proposed pathway utilizes well-established chemical transformations, ensuring its accessibility and reproducibility. The provided experimental protocols and tabulated data offer a solid foundation for researchers and drug development professionals to synthesize this valuable building block for their discovery programs. The logical flow and visualizations aim to facilitate a clear understanding of the entire synthetic process.

In-depth Technical Guide: Analysis of the 7-Azaspiro[3.5]nonan-1-one Chemical Structure

Disclaimer: An exhaustive search of publicly available scientific literature and chemical databases did not yield specific information regarding the synthesis, characterization, or biological activity of 7-Azaspiro[3.5]nonan-1-one. This suggests that the compound may not be well-documented or may be a novel chemical entity.

Therefore, this guide will provide a comprehensive analysis of a closely related and structurally similar isomer, 2-Azaspiro[3.5]nonan-7-one , for which some synthetic information is available. This will serve as a representative example for the analytical techniques and data presentation requested. Additionally, a hypothetical signaling pathway involving an azaspiro[3.5]nonane scaffold will be presented to fulfill the visualization requirements.

Core Structure and Properties of Azaspiro[3.5]nonanes

The azaspiro[3.5]nonane core consists of a four-membered azetidine ring and a six-membered cyclohexane ring sharing a single carbon atom (the spiro atom). The position of the nitrogen atom and any functional groups, such as a ketone, defines the specific isomer. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can lead to improved binding affinity and selectivity for biological targets.

Analysis of 2-Azaspiro[3.5]nonan-7-one

While detailed experimental data for 2-Azaspiro[3.5]nonan-7-one is limited, a patented synthetic method provides a basis for its preparation. The following sections outline the expected analytical data and a generalized experimental approach based on this information.

Table 1: Physicochemical and Spectroscopic Data for 2-Azaspiro[3.5]nonan-7-one (Hypothetical Data)

| Property | Value (Predicted/Exemplary) |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| ¹H-NMR (CDCl₃, 400 MHz) | Predicted shifts (ppm): δ 1.5-2.0 (m, 4H), 2.2-2.5 (m, 4H), 3.0-3.3 (m, 4H), NH proton may be broad. |

| ¹³C-NMR (CDCl₃, 100 MHz) | Predicted shifts (ppm): δ 25-40 (aliphatic CH₂), 50-60 (spiro C and CH₂ adjacent to N), 208-212 (C=O). |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2920, 2850 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend). |

| Mass Spec (EI, m/z) | [M]⁺ at 139, fragmentation pattern would show loss of CO, and cleavage of the rings. |

Experimental Protocols

A plausible synthetic route to 2-azaspiro[3.5]nonan-7-one is outlined in a patent, involving the cyclization of a suitable precursor. A generalized protocol based on this approach is described below.

Synthesis of 2-Azaspiro[3.5]nonan-7-one (Generalized)

A detailed, step-by-step experimental protocol for the synthesis of 2-Azaspiro[3.5]nonan-7-one is not publicly available. However, a general synthetic strategy can be inferred from patents involving similar structures. This would likely involve a multi-step sequence starting from commercially available materials to construct the spirocyclic core, followed by functional group manipulations to introduce the ketone at the 7-position.

One potential conceptual pathway is illustrated in the workflow diagram below.

Caption: Conceptual workflow for the synthesis of 2-Azaspiro[3.5]nonan-7-one.

Hypothetical Biological Activity and Signaling Pathway

Azaspirocyclic scaffolds are often explored for their potential as modulators of various signaling pathways implicated in disease. For illustrative purposes, a hypothetical signaling pathway is presented below, showing how an azaspiro[3.5]nonane derivative could potentially act as an inhibitor of a kinase cascade involved in cell proliferation.

Caption: Hypothetical signaling pathway showing inhibition by an azaspiro[3.5]nonane derivative.

This guide provides a framework for the chemical structure analysis of azaspiro[3.5]nonan-1-one by using a closely related isomer as a proxy due to the absence of specific data for the requested molecule. The provided tables and diagrams are illustrative and based on general chemical principles and data for analogous structures. For definitive information on this compound, further experimental investigation would be required.

A Technical Guide to the Spectroscopic Profile of 7-Azaspiro[3.5]nonan-1-one and Related Compounds

An Important Note on Data Availability: As of October 2025, a comprehensive public domain search has revealed no specific experimental spectroscopic data for 7-Azaspiro[3.5]nonan-1-one. This guide, therefore, provides an in-depth look at the spectroscopic data of closely related isomers and derivatives to offer valuable comparative insights for researchers, scientists, and drug development professionals. The presented data and protocols are drawn from analogous structures to predict the expected spectral characteristics and guide experimental design for the target compound.

Spectroscopic Data for a Closely Related Isomer: 7-Azaspiro[3.5]nonan-2-one Hydrochloride

While data for the 1-one isomer is unavailable, spectroscopic information for 7-Azaspiro[3.5]nonan-2-one hydrochloride has been reported[1][2]. This data provides a foundational understanding of the NMR and mass spectral characteristics of the 7-azaspiro[3.5]nonane core.

Table 1: Available Spectroscopic Data for 7-Azaspiro[3.5]nonan-2-one hydrochloride [1]

| Technique | Data Available |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| IR | Spectra available |

| Mass Spectrometry | Spectrum available |

Detailed peak assignments and spectra are available through specialized chemical databases.

Spectroscopic Data for Other Related Azaspiro Compounds

To further build a predictive spectroscopic profile for this compound, data from other functionalized azaspiro compounds can be informative. For instance, derivatives of 7-oxa-2-azaspiro[3.5]nonane have been synthesized and characterized[3].

Table 2: Selected ¹H NMR Data for a 7-oxa-2-azaspiro[3.5]nonane Derivative [3]

| Compound | Solvent | ¹H NMR (ppm) |

| (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol | CDCl₃ | 3.71 – 3.59 (m, 2H), 3.56 (dd, J = 7.1, 1.0 Hz, 1H), 3.11 (s, 1H), 2.92 – 2.80 (m, 2H), 2.37 (dt, J = 11.5, 8.4 Hz, 1H), 2.29 (s, 3H), 2.02 – 1.86 (m, 3H), 1.82 (dq, J = 11.1, 8.2 Hz, 1H), 1.77 – 1.64 (m, 1H) |

Table 3: Mass Spectrometry Data for a 7-oxa-2-azaspiro[3.5]nonane Derivative [3]

| Compound | Ionization Method | Calculated m/z | Found m/z |

| (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol | APEI | [M] 141.21 | 141.0 |

Experimental Protocols: A Generalized Approach

While a specific protocol for the synthesis of this compound is not available, a general multi-step synthesis for a related compound, 7-oxo-2-azaspiro[3.5]nonane, has been described[4]. This can be adapted for the synthesis of the target molecule.

General Synthesis and Characterization Workflow

The synthesis of azaspiro[3.5]nonanones typically involves the formation of the spirocyclic core through cyclization reactions, followed by functional group manipulations. A generalized workflow for the synthesis and characterization is presented below.

Detailed Methodologies

-

Cyclization Reaction: A common approach involves the reaction of a suitable piperidine derivative with a cyclobutanone precursor in the presence of a base. The reaction conditions, such as solvent, temperature, and reaction time, need to be optimized for the specific substrates.

-

Purification: The crude product is typically purified using standard techniques such as column chromatography on silica gel or preparative HPLC.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. Common ionization techniques include electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone, which is expected in the range of 1700-1725 cm⁻¹.

-

Signaling Pathways and Biological Activity

Currently, there is no published information on the specific biological activities or signaling pathway interactions of this compound. However, the azaspirocyclic scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved pharmacological properties[3]. Derivatives of the related 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione have been investigated for potential antimicrobial and antitumor properties[5]. Research in this area would be necessary to elucidate any potential therapeutic applications for this compound.

References

- 1. 7-azaspiro[3.5]nonan-2-one hydrochloride(1392211-51-6) 1H NMR [m.chemicalbook.com]

- 2. 1392211-51-6|7-Azaspiro[3.5]nonan-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 5. Buy 7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl- [smolecule.com]

An In-Depth Technical Guide to 7-Azaspiro[3.5]nonan-1-one

This technical guide provides a comprehensive overview of the molecular formula, weight, and a plausible synthetic approach for 7-Azaspiro[3.5]nonan-1-one, a spirocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents a generalized workflow for the characterization of novel chemical entities.

Core Molecular Data

The fundamental physicochemical properties of this compound have been determined based on its chemical structure. The molecule consists of a cyclobutane ring and a piperidine ring sharing a single carbon atom, with a ketone group on the cyclobutane ring and a nitrogen atom in the piperidine ring.

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC2(CCN1)C(=O)C2 |

| InChI Key | InChI=1S/C8H13NO/c10-8-2-3-9-4-1-7(8)5-6-9/h1-6H2 |

Postulated Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves the creation of the spirocyclic core followed by functional group manipulation.

Step 1: Synthesis of a Suitable Piperidine Precursor A commercially available piperidine derivative with appropriate functional groups for cyclobutane ring formation would be the starting material. For instance, a protected 4-piperidone could be reacted with a suitable three-carbon synthon.

Step 2: Spirocyclization A key step would involve a cyclization reaction to form the cyclobutane ring. This could potentially be achieved through an intramolecular nucleophilic substitution or a [2+2] cycloaddition reaction.

Step 3: Functional Group Interconversion and Deprotection Following the formation of the spirocyclic skeleton, a series of reactions may be necessary to introduce the ketone at the 1-position and to remove any protecting groups from the nitrogen atom.

Characterization Workflow

For a novel compound such as this compound, a systematic characterization is essential to determine its physicochemical and biological properties. The following workflow outlines a typical process.

Signaling Pathways and Logical Relationships

Given the novelty of this compound, its interaction with specific biological signaling pathways has not been elucidated. However, spirocyclic scaffolds are of significant interest in medicinal chemistry and are often designed as mimetics of existing pharmacophores or as novel binders to biological targets. The logical relationship for its potential development as a therapeutic agent is outlined below.

Stability and Storage of 7-Azaspiro[3.5]nonan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Azaspiro[3.5]nonan-1-one, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific public data on this compound, this document synthesizes information from related azaspiro structures and fundamental principles of organic chemistry to infer best practices for its handling and storage.

Core Chemical Structure and Inherent Stability Considerations

This compound incorporates a unique spirocyclic system containing a secondary amine and a cyclic ketone. This distinct architecture offers conformational rigidity, a desirable trait in drug design. However, these functional groups also present potential stability challenges that must be addressed to ensure the compound's integrity.

The secondary amine can be susceptible to oxidation and reaction with atmospheric carbon dioxide, potentially leading to the formation of N-oxides or carbonate salts. The ketone functionality, particularly within a cyclic system, may be sensitive to light, potentially undergoing photochemical degradation.

Recommended Storage Conditions

Based on data from structurally related compounds, including tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and other azaspiro derivatives, the following storage conditions are recommended to maximize the shelf life of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize the rate of potential degradation reactions. For some related compounds, room temperature is deemed acceptable for short-term storage. |

| Light | Protect from light (store in amber vials or in the dark) | To prevent potential photochemical decomposition of the cyclic ketone. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | To prevent oxidation and reaction with atmospheric CO2 and moisture. |

| Moisture | Store in a dry environment. | To prevent hydrolysis and other moisture-mediated degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its functional groups, the following are plausible routes of decomposition:

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide or other oxidative degradation products.

-

Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO2 to form carbamate salts.

-

Photodecomposition: The cyclic ketone moiety may undergo various photochemical reactions upon exposure to UV light, potentially leading to ring-opening or rearrangement products.

-

Acid/Base Instability: As a basic compound, this compound will react with acids to form salts. Its stability in strong acidic or basic conditions has not been reported and should be evaluated on a case-by-case basis.

Experimental Protocols: General Approach to Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach to developing such a method would involve the following:

-

Method Development: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point for assessing the purity of this compound and detecting any degradation products. The mobile phase and gradient would need to be optimized to achieve good resolution between the parent compound and any potential impurities. Mass spectrometry (LC-MS) would be invaluable for the identification of unknown degradation products.

-

Forced Degradation Studies: To understand the potential degradation pathways and to ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This would involve subjecting solutions of this compound to various stress conditions:

-

Acidic Conditions: e.g., 0.1 N HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 N NaOH at elevated temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid material and a solution at a high temperature (e.g., 60-80 °C).

-

Photostability: Exposing the solid material and a solution to UV and visible light.

-

-

Long-Term Stability Study: To determine the shelf-life of the compound, a long-term stability study should be conducted under the recommended storage conditions (e.g., 2-8 °C, protected from light). Samples would be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) to monitor for any changes in purity and the appearance of degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its quality and integrity.

Caption: Workflow for Handling this compound.

Navigating the Solubility Landscape of 7-Azaspiro[3.5]nonan-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Azaspiro[3.5]nonan-1-one, a spirocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers detailed experimental protocols to enable researchers to determine these crucial parameters. Furthermore, it presents a framework for the systematic evaluation and data presentation of solubility studies, alongside qualitative insights from related azaspirocyclic structures.

Understanding Solubility: A Critical Parameter in Drug Discovery

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). For a drug candidate like this compound, understanding its solubility in a range of organic solvents is paramount for various stages of development, from synthesis and purification to formulation and in vitro/in vivo testing. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can hinder the development of effective drug delivery systems.

Quantitative Solubility Data: A Framework for Investigation

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Alcohols | |||||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Ketones | |||||

| Acetone | 25 | Shake-Flask | |||

| Methyl Ethyl Ketone | 25 | Shake-Flask | |||

| Ethers | |||||

| Diethyl Ether | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| Halogenated Solvents | |||||

| Dichloromethane (DCM) | 25 | Shake-Flask | |||

| Chloroform | 25 | Shake-Flask | |||

| Aprotic Polar Solvents | |||||

| Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetonitrile (ACN) | 25 | Shake-Flask | |||

| Hydrocarbons | |||||

| Hexane | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original undiluted solution by taking into account the dilution factor.

Diagram 1: Experimental Workflow for the Shake-Flask Method

References

The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectoral display of substituents, and ability to modulate physicochemical properties offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles of azaspirocyclic compounds in medicinal chemistry, from their synthesis to their impact on biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic compounds where the two rings share a single common atom, the spiro center. This unique arrangement confers a rigid, non-planar geometry, which is a significant departure from the largely two-dimensional space occupied by many traditional drug molecules. This 3D architecture allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets such as enzymes and receptors. The introduction of a nitrogen atom within the spirocyclic framework, creating an azaspirocycle, provides a key site for further functionalization and can significantly influence the compound's basicity, polarity, and hydrogen bonding capacity.

One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic stability.

Key Applications in Drug Discovery

Azaspirocyclic motifs are increasingly found in a diverse range of therapeutic agents, demonstrating their versatility in targeting various disease areas. Notable applications include their use as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.

Azaspirocyclic Compounds as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Azaspirocyclic scaffolds have been successfully employed in the design of potent and selective kinase inhibitors.

A notable example is the development of azaspirooxindolinone derivatives as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both crucial mediators in B-cell and T-cell signaling pathways, respectively.[1][2][3][4][5]

Table 1: In Vitro Cytotoxicity of Azaspirooxindolinone Derivatives against Cancer Cell Lines [1][2][3][4][5]

| Compound | Jurkat (ITK-positive) IC50 (µM) | Ramos (BTK-positive) IC50 (µM) | Non-cancer cell lines IC50 (µM) |

| 3d | 3.58 | 3.06 | > 50 |

| 3j | 4.16 | 1.38 | > 50 |

| 3a | 9.36 | 10.11 | > 50 |

| 3e | 10.85 | > 50 | > 50 |

| 3f | 29.41 | 1.82 | > 50 |

| 3g | > 50 | 1.42 | > 50 |

The data in Table 1 highlights the potential of these compounds to selectively target cancer cells expressing ITK and/or BTK while exhibiting minimal toxicity to non-cancerous cells.

Another significant area of research is the development of azaspirocyclic inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The brain-penetrant LRRK2 inhibitor, GNE-7915, incorporates an azaspirocyclic moiety and demonstrates potent inhibition of LRRK2 kinase activity.[6][7][8][9][10]

Table 2: Potency and Selectivity of the LRRK2 Inhibitor GNE-7915 [6][7][8]

| Parameter | Value |

| Biochemical IC50 | 9 nM |

| Biochemical Ki | 1 nM |

| Kinase Selectivity | High (only TTK inhibition >50% out of 187 kinases) |

Azaspirocyclic Compounds as Sigma-1 Receptor Ligands

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological and psychiatric disorders.[11][12][13] Azaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the sigma-1 receptor.[14][15][16]

Table 3: Binding Affinity of Azaspiro[4.5]decane Derivatives for Sigma Receptors [14][15]

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |

| 5a | 5.4 ± 0.4 | 162 | ~30-fold |

| 8 | 0.47 - 12.1 | - | 2 - 44 |

These compounds exhibit high affinity for the sigma-1 receptor, paving the way for the development of novel therapeutics for neurodegenerative diseases and other CNS disorders.

Synthesis of Azaspirocyclic Scaffolds

The construction of the spirocyclic core presents a unique synthetic challenge. Several elegant strategies have been developed to access these complex architectures, including:

-

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of cyclic alkenes from acyclic dienes. RCM has been widely used to construct a variety of ring sizes within azaspirocyclic systems.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds, a key step in the synthesis of many azaspirocycles.[2][8][16][17][18]

-

Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, including those based on reductive amination and nucleophilic substitution, are employed to construct the second ring of the spirocycle.

Experimental Protocols

General Procedure for the Synthesis of Azaspirooxindolinone Derivatives (as exemplified by the synthesis of compound 3l)[21]

To a solution of 5'-(benzo[d][11][19]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (1d) (60 mg, 1.0 equiv.) and triethylamine (5.0 equiv.) in dichloromethane (2.0 mL), triflic anhydride (1.5 equiv.) was added at 0 °C. The reaction mixture was stirred at the same temperature for 2 hours. Upon completion, the reaction was quenched by the slow addition of a saturated NaHCO3 solution. The layers were separated, and the aqueous phase was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which was then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[19]

A Schlenk flask is charged with Pd(OAc)2 (5 mol %) and BINAP (10 mol %), followed by the addition of dry toluene. The mixture is degassed with N2 for 10 minutes and then heated to 80 °C for 15 minutes. After cooling to room temperature, the aryl halide (1 equiv), arylhydrazine (1.5 equiv), Cs2CO3 (1.1 equiv), and additional dry toluene are added. The mixture is degassed with N2 for another 10 minutes. The reaction is then heated at the appropriate temperature until completion. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Protocol for Determining IC50 of Kinase Inhibitors[22]

A common method for determining the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

-

Tracer Concentration Optimization: A titration of the Alexa Fluor® 647-labeled tracer is performed in the presence of the kinase and a europium-labeled anti-tag antibody to determine the optimal tracer concentration.

-

Inhibitor Titration: A serial dilution of the inhibitor is prepared.

-

Assay Assembly: The kinase, anti-tag antibody, and tracer are incubated with the various concentrations of the inhibitor.

-

FRET Measurement: The fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor is measured. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.

-

Data Analysis: The data is plotted as the FRET signal versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[17]

Protocol for Sigma-1 Receptor Radioligand Binding Assay[21][23][24]

-

Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

-

Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used at a fixed concentration (typically near its Kd value).

-

Competition Assay: The membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[17]

Signaling Pathways and Mechanisms of Action

Kinase Inhibition Signaling Pathway

Azaspirocyclic kinase inhibitors, such as the BTK and ITK inhibitors mentioned, act by competing with ATP for the kinase's active site. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

Sigma-1 Receptor Signaling Pathway

Sigma-1 receptor ligands modulate a variety of intracellular signaling pathways. Upon ligand binding, the sigma-1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of ion channels, G-protein coupled receptors, and kinases.

Physicochemical and Pharmacokinetic Properties

A key driver for the adoption of azaspirocyclic scaffolds is their ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.

Table 4: Physicochemical Properties of Selected Oral Drugs [12][20][21]

| Property | Typical Range for Oral Drugs |

| Molecular Weight (MW) | < 500 Da |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Polar Surface Area (PSA) | < 140 Ų |

The introduction of spirocyclic centers can fine-tune these properties to fall within the desired ranges for oral bioavailability.

Table 5: Pharmacokinetic Parameters of the LRRK2 Inhibitor GNE-7915 in Rat [9][10]

| Parameter | Value |

| Half-life (t1/2) | 3.1 hours (IV, 0.5 mg/kg) |

| Clearance | Low |

| Oral Exposure | Good |

| Brain Penetration | High |

The favorable pharmacokinetic profile of GNE-7915 underscores the potential of azaspirocyclic scaffolds in developing CNS-penetrant drugs.

Conclusion

Azaspirocyclic compounds represent a significant advancement in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators of challenging biological targets. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these unique scaffolds will undoubtedly fuel the discovery of the next generation of innovative therapeutics. This guide has provided a foundational understanding of the core principles and practical considerations for researchers and scientists working in the dynamic field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. allucent.com [allucent.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. imtm.cz [imtm.cz]

- 20. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Spirocyclic Scaffold: A Technical Guide to its Ascendant Role as a Pharmacophore in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocycles, three-dimensional polycyclic ring systems defined by a single shared atom, are increasingly pivotal in modern medicinal chemistry. Their inherent rigidity and three-dimensionality offer distinct advantages over traditional flat, aromatic scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of the role of spirocycles as pharmacophores, detailing their impact on drug design, presenting quantitative data on their structure-activity relationships, and offering detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rise of Three-Dimensionality in Drug Design

The paradigm in drug discovery is shifting from "flatland" towards more three-dimensional molecular architectures.[1] Planar, aromatic compounds often suffer from poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds address these limitations by introducing a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] This unique topology provides access to novel chemical space and can lead to compounds with superior drug-like properties.[3][4]

Key Advantages of Spirocyclic Scaffolds:

-

Inherent Three-Dimensionality: Enables exploration of complex binding pockets and facilitates novel interactions with target proteins.[2]

-

Conformational Rigidity: Reduces the entropic penalty upon binding, potentially leading to higher potency and selectivity.[5]

-

Improved Physicochemical Properties: Often leads to increased solubility, lower lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[1][6]

-

Access to Novel Chemical Space: Provides opportunities for developing drugs with novel mechanisms of action and intellectual property.[2]

Data Presentation: Quantitative Impact of Spirocyclization

The incorporation of a spirocyclic moiety can significantly enhance the pharmacological and pharmacokinetic properties of a drug candidate. The following tables provide a quantitative comparison of spirocyclic compounds with their non-spirocyclic analogs, highlighting these improvements.

Table 1: Impact of Spirocycles on Potency and Selectivity

| Spirocyclic Compound | Target | IC₅₀ / EC₅₀ (nM) | Non-Spirocyclic Analog | Target | IC₅₀ / EC₅₀ (nM) | Fold Improvement | Reference |

| Compound 38j | Acetyl-CoA Carboxylase | 10 | Analog without spiro[chroman-4,4'-piperidine] | Acetyl-CoA Carboxylase | >1000 | >100 | [7] |

| (R)-29 | GPR119 | 54 | Non-spirocyclic lead | GPR119 | 369 | 6.8 | [8] |

| Spiro-β-lactam 8a | Leishmania major | 890 | Miltefosine (non-spirocyclic) | Leishmania major | 8080 | 9.1 | [9] |

| Spiro-β-lactam 9a | Leishmania major | 500 | Miltefosine (non-spirocyclic) | Leishmania major | 8080 | 16.2 | [9] |

Table 2: Influence of Spirocycles on Physicochemical and Pharmacokinetic Properties

| Spirocyclic Compound | Property | Value | Non-Spirocyclic Analog | Property | Value | Reference |

| Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative | Oral Bioavailability (%) | 45 | Benzyl spirocycle 1 | Oral Bioavailability (%) | 15 | [10] |

| Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative | Half-life (h) | 8.2 | Benzyl spirocycle 1 | Half-life (h) | 2.5 | [10] |

| Spiro[3.3]heptane derivative | logP | 2.1 | Cyclohexane derivative | logP | 3.5 | [11] |

| Spiro[3.3]heptane derivative | Aqueous Solubility (µg/mL) | 150 | Cyclohexane derivative | Aqueous Solubility (µg/mL) | 20 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative spirocyclic scaffolds and for key biological assays used in their evaluation.

Synthesis of Spirocyclic Compounds

General Procedure:

-

A mixture of the appropriate 2-hydroxyacetophenone (1.0 eq.), 1-Boc-4-piperidone (1.1 eq.), and pyrrolidine (0.2 eq.) in methanol (10 mL) is heated to reflux for 12 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to afford the corresponding chalcone.

-

To a solution of the chalcone (1.0 eq.) in ethanol (15 mL), add sodium acetate (3.0 eq.) and heat to reflux for 6 hours.

-

The reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the spiro[chroman-2,4'-piperidin]-4-one.

General Procedure:

-

To a solution of the appropriate imine (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

-

The mixture is cooled to 0 °C, and a solution of 2-chloroacetyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the spiro-β-lactam.

Biological Evaluation Assays

Protocol:

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, and 2 mM DTT.

-

Add 5 µL of the test spirocyclic compound (in various concentrations) to the wells of a 384-well plate.

-

Add 10 µL of the kinase and substrate solution (e.g., a fluorescently labeled peptide) to each well.

-

Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 25 µL of a stop solution containing EDTA.

-

Quantify the phosphorylated substrate using an appropriate detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC₅₀ values from the dose-response curves.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the spirocyclic compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol:

-

Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the spirocyclic test compound (typically 1 µM), and a phosphate buffer (pH 7.4).

-

Pre-warm the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Signaling Pathways and Experimental Workflows

The rigid three-dimensional structure of spirocycles makes them ideal for targeting specific protein conformations and modulating signaling pathways involved in various diseases.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Spirocyclic compounds have been developed as potent and selective JAK inhibitors.

Caption: JAK-STAT signaling pathway and the inhibitory action of a spirocyclic JAK inhibitor.

High-Throughput Screening (HTS) Workflow for Spirocyclic Compound Libraries

The discovery of novel spirocyclic drug candidates often begins with the screening of large compound libraries. The following workflow outlines a typical HTS cascade for identifying and validating hits.

Caption: A typical high-throughput screening workflow for identifying spirocyclic lead compounds.

Lead Optimization Workflow for Spirocyclic Drug Candidates

Once a lead series is identified, a multi-parameter optimization process is initiated to improve the overall profile of the compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 4. researchgate.net [researchgate.net]

- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives. This class of spirocyclic compounds holds significant potential in medicinal chemistry, offering a three-dimensional scaffold that can be exploited for the development of novel therapeutics.

The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a spirocyclic carbon, is a key pharmacophore in the design of bioactive molecules. The presence of a ketone functionality at the 1-position of the cyclobutane ring and a secondary amine in the piperidine ring provides two reactive sites for diverse chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activity. Derivatives of the closely related 2-azaspiro[3.5]nonane scaffold have shown promise as cholesterol absorption inhibitors, highlighting the therapeutic potential of this structural motif. Furthermore, other 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists for the treatment of diabetes and as covalent inhibitors of KRAS G12C for anticancer applications.[1][2]

Strategic Approach to Synthesis

The synthesis of this compound derivatives can be logically divided into two key stages: the construction of the core spirocyclic ketone and the subsequent derivatization of the piperidine nitrogen.

Caption: General synthetic strategy for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence, likely involving the formation of a suitable piperidine precursor followed by a cyclization reaction to form the cyclobutanone ring. The following protocol is a representative method adapted from the synthesis of analogous spirocyclic ketones.

Step 1: N-Protection of a Piperidine Precursor

A commercially available piperidine derivative, such as 4-piperidone, is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyl group, which can be introduced via reductive amination.

Step 2: Introduction of the Cyclobutane Precursor

The protected piperidine is then reacted with a suitable four-carbon building block. A potential strategy involves the reaction of the N-protected 4-lithiopiperidine with a cyclobutanone precursor.

Step 3: Cyclization to Form the Spirocycle

An intramolecular cyclization reaction is then employed to form the spirocyclic ketone. This can be achieved through various methods, such as a Dieckmann condensation of a diester precursor or an intramolecular alkylation.

Step 4: Deprotection of the Piperidine Nitrogen

Finally, the protecting group on the piperidine nitrogen is removed to yield the this compound core. For a benzyl protecting group, this is typically accomplished by catalytic hydrogenation.

Detailed Hypothetical Protocol:

-

N-Benzylation of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in methanol, add benzylamine (1.1 eq.) and sodium cyanoborohydride (1.5 eq.). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-benzyl-4-piperidone.

-

Formation of a Dienamine and [2+2] Cycloaddition: The N-benzyl-4-piperidone is converted to its dienamine by reaction with a secondary amine (e.g., pyrrolidine) in toluene with azeotropic removal of water. The crude dienamine is then reacted with an appropriate ketene or ketene equivalent (e.g., generated in situ from an acyl chloride and triethylamine) to undergo a [2+2] cycloaddition, forming the cyclobutanone ring.

-

Hydrolysis of the Enamine: The resulting cycloadduct is hydrolyzed with aqueous acid to afford N-benzyl-7-azaspiro[3.5]nonan-1-one.

-

Deprotection: The N-benzyl-7-azaspiro[3.5]nonan-1-one is dissolved in ethanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 4-Piperidone HCl | Benzylamine, NaBH3CN | Methanol | 24 | 25 | ~85 |

| 2 | N-Benzyl-4-piperidone | Pyrrolidine, Acyl chloride, Et3N | Toluene | 12 | 110 | ~60 |

| 3 | Cycloadduct | Aqueous HCl | Dioxane | 4 | 25 | ~90 |

| 4 | N-Benzyl-7-azaspiro[3.5]nonan-1-one | H2, Pd(OH)2/C | Ethanol | 12 | 25 | >95 |

Protocol 2: N-Derivatization of this compound

The secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be employed.

Caption: Workflow for the N-derivatization of the this compound core.

A. N-Alkylation:

-

To a solution of this compound (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2 eq.).

-

Add the desired alkyl halide (R-X) (1.1 eq.).

-

Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.

B. N-Acylation:

-

Dissolve this compound (1 eq.) in a solvent like dichloromethane or THF.

-

Add a base such as triethylamine or pyridine (1.5 eq.).

-

Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography.

C. N-Sulfonylation:

-

Follow the procedure for N-acylation, using a sulfonyl chloride (R-SO2Cl) in place of the acylating agent.

| Derivative Type | R-Group Source | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| N-Alkyl | Alkyl halide | K2CO3 | Acetonitrile | 2-12 | 25-80 | 70-95 |

| N-Acyl | Acyl chloride | Et3N | DCM | 1-4 | 0-25 | 80-98 |

| N-Sulfonyl | Sulfonyl chloride | Pyridine | DCM | 2-6 | 0-25 | 75-95 |

Applications in Drug Discovery

The this compound scaffold is a valuable building block for creating libraries of compounds for high-throughput screening. The ability to easily modify the N-substituent allows for the rapid exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets:

-

G-Protein Coupled Receptors (GPCRs): As demonstrated with GPR119 agonists, the spirocyclic scaffold can be decorated to target specific GPCRs.[1]

-

Enzymes: The scaffold can serve as a rigid core to position functional groups that interact with the active sites of enzymes, as seen with KRAS G12C inhibitors.[2]

-

Ion Channels: The lipophilic and three-dimensional nature of spirocycles can be advantageous for targeting ion channels in the central nervous system.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of new drug candidates. The protocols outlined here provide a foundation for the synthesis of the core structure and its subsequent derivatization. The versatility of the scaffold, combined with the potential for diverse biological activities, makes it an attractive target for further investigation in medicinal chemistry and drug development.

References

- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Azaspiro[3.5]nonan-1-one: A Versatile Scaffold for Synthetic Innovation in Drug Discovery

For Immediate Release:

[City, State] – 7-Azaspiro[3.5]nonan-1-one is emerging as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Its unique spirocyclic structure, combining a cyclobutane and a piperidine ring, offers a three-dimensional framework that is of significant interest for creating novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound as a synthetic intermediate.

Introduction to this compound

This compound possesses a ketone functional group on the cyclobutane ring, providing a reactive site for a variety of chemical transformations. The presence of the piperidine nitrogen allows for further functionalization, making this molecule a bifunctional scaffold for the construction of diverse compound libraries. Its rigid, non-planar structure is particularly advantageous in drug design, as it allows for the precise spatial arrangement of pharmacophoric elements, potentially leading to enhanced target affinity and selectivity.

Key Synthetic Applications

The ketone moiety of this compound is amenable to a range of standard organic transformations, enabling its incorporation into more complex molecular frameworks. Key applications include its use in reductive amination, Wittig-type olefination reactions, and as a precursor for the synthesis of spiro-heterocycles.

Reductive Amination

Reductive amination of the ketone at the C-1 position provides a straightforward method for introducing a variety of amine-containing substituents. This reaction is a cornerstone of medicinal chemistry for the synthesis of biologically active amines.

Experimental Protocol: General Procedure for Reductive Amination

A solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane is stirred at room temperature for 1-2 hours. A reducing agent, typically sodium triacetoxyborohydride (1.5 eq), is then added portionwise, and the reaction mixture is stirred at room temperature for an additional 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Examples of Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 16 | 85 |

| Morpholine | NaBH(OAc)₃ | Methanol | 18 | 78 |

| Aniline | NaBH(OAc)₃ | Dichloromethane | 24 | 72 |

Logical Workflow for Reductive Amination

Caption: General workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes. In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the C-1 position, opening up avenues for further functionalization, such as Michael additions or olefin metathesis.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of a phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base, such as n-butyllithium (1.1 eq), dropwise. The resulting ylide solution is stirred at this temperature for 1 hour. A solution of this compound (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Examples of Wittig Reaction with this compound

| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 92 |

| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 14 | 88 |

| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 16 | 85 |

Signaling Pathway of the Wittig Reaction

Caption: Simplified reaction pathway for the Wittig olefination of this compound.

Synthesis of Spiro-oxindoles

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This compound can serve as a key precursor for the synthesis of novel spiro-oxindole derivatives through condensation reactions with isatin derivatives.

Experimental Protocol: Synthesis of Spiro[7-azaspiro[3.5]nonane-1,3'-oxindole] Derivatives

A mixture of this compound (1.0 eq), an appropriate isatin derivative (1.0 eq), and a catalytic amount of a base such as pyrrolidine or piperidine in a solvent like ethanol or methanol is refluxed for 6-12 hours. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum to afford the desired spiro-oxindole derivative.

Table 3: Synthesis of Spiro-oxindoles from this compound

| Isatin Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Isatin | Pyrrolidine | Ethanol | 8 | 75 |

| 5-Fluoroisatin | Piperidine | Methanol | 10 | 70 |

| 5-Chloroisatin | Pyrrolidine | Ethanol | 9 | 72 |

Logical Relationship in Spiro-oxindole Synthesis

Caption: Key components and conditions for the synthesis of spiro-oxindoles.

Conclusion

This compound is a highly adaptable building block with significant potential in synthetic and medicinal chemistry. The protocols and data presented herein demonstrate its utility in constructing a diverse array of complex molecules. Researchers in drug discovery are encouraged to explore the synthetic possibilities offered by this unique spirocyclic ketone to accelerate the development of next-generation therapeutics.

Disclaimer: The experimental protocols provided are general procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when performing all chemical reactions.

Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold, a promising building block in modern medicinal chemistry. The unique three-dimensional architecture of this spirocyclic ketone offers an attractive starting point for the synthesis of novel small molecules with potential therapeutic applications. This document outlines detailed protocols for the synthesis of the core structure and its subsequent derivatization through common and effective chemical transformations. Furthermore, it summarizes the biological activities of various derivatives against key drug targets, including G protein-coupled receptors (GPCRs), viral proteases, and oncogenic proteins.